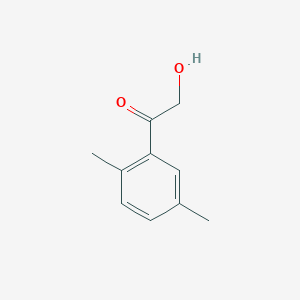

1-(2,5-Dimethylphenyl)-2-hydroxyethanone

Descripción general

Descripción

1-(2,5-Dimethylphenyl)-2-hydroxyethanone, also known as DMHE, is an organometallic compound with a wide range of applications in scientific research and laboratory experiments. DMHE is a colorless, volatile liquid with a boiling point of 150°C and a melting point of −20°C. DMHE is produced by the reaction of 2,5-dimethylphenol and ethylene oxide. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for other organic compounds. DMHE is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Polymer Synthesis

The compound 1-(2,5-Dimethylphenyl)-2-hydroxyethanone has been explored in polymer chemistry, particularly in the synthesis of specialized polymers. A study by Percec and Wang (1990) demonstrated its application in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) through phase transfer catalyzed polymerization. This process yielded polymers with specific end-functionalizations, offering insights into the controlled synthesis of functional polymeric materials Percec, V., & Wang, J. H. (1990).

Photoremovable Protecting Groups

In organic synthesis, 1-(2,5-Dimethylphenyl)-2-hydroxyethanone derivatives have been utilized as photoremovable protecting groups for carboxylic acids. Zabadal et al. (2001) reported on the efficient photochemical release of carboxylic acids from their 2,5-dimethylphenacyl esters, highlighting the compound's potential in the development of 'caged' bioactive molecules that can be activated by light Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001).

Photochemical Studies

Pelliccioli et al. (2001) focused on the photorelease mechanisms of HCl from 2,5-dimethylphenacyl chloride, utilizing 1-(2,5-Dimethylphenyl)-2-hydroxyethanone derivatives to study the photoreaction pathways. This research provides fundamental insights into the photochemical behavior of dimethylphenacyl compounds, contributing to the broader understanding of photochemical reactions in organic chemistry Pelliccioli, A. P., Klán, P., Zabadal, M., & Wirz, J. (2001).

Environmental Biodegradation

Investigations into the biodegradation of chemical pollutants have identified 1-(2,5-Dimethylphenyl)-2-hydroxyethanone derivatives as potential targets for microbial degradation. Ji et al. (2019) reported the degradation of 2,6-dimethylphenol, a related compound, by Mycobacterium neoaurum, demonstrating the microbial pathways involved in breaking down plastic monomers and suggesting the feasibility of bioremediation approaches for these pollutants Ji, J., Zhang, Y., Liu, Y., Zhu, P., & Yan, X. (2019).

Propiedades

IUPAC Name |

1-(2,5-dimethylphenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPKKOJJWLHKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-2-hydroxyethanone | |

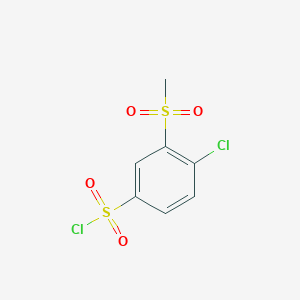

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

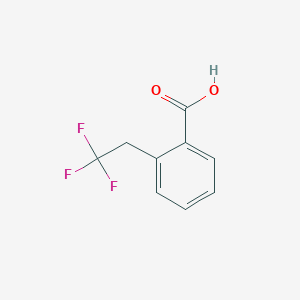

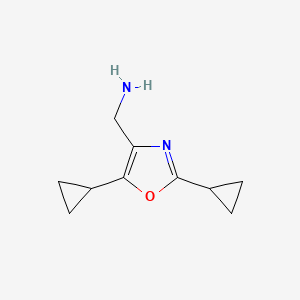

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)